1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid

Physicochemical Property Lipophilicity Drug Design

The compound 1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid (CAS 1350989-09-1) is a fluorinated azetidine derivative with a molecular weight of 253.23 g/mol. Its structure integrates a 2-fluorophenoxyacetyl group with an azetidine-3-carboxylic acid core, placing it within a class of conformationally constrained heterocyclic building blocks utilized in medicinal chemistry.

Molecular Formula C12H12FNO4
Molecular Weight 253.23 g/mol
CAS No. 1350989-09-1
Cat. No. B1531482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid
CAS1350989-09-1
Molecular FormulaC12H12FNO4
Molecular Weight253.23 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)O
InChIInChI=1S/C12H12FNO4/c13-9-3-1-2-4-10(9)18-7-11(15)14-5-8(6-14)12(16)17/h1-4,8H,5-7H2,(H,16,17)
InChIKeyFOGSALNMCPMRDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid: Core Physicochemical and Procurement Profile (CAS 1350989-09-1)


The compound 1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid (CAS 1350989-09-1) is a fluorinated azetidine derivative with a molecular weight of 253.23 g/mol. Its structure integrates a 2-fluorophenoxyacetyl group with an azetidine-3-carboxylic acid core, placing it within a class of conformationally constrained heterocyclic building blocks utilized in medicinal chemistry . Key predicted physicochemical properties include an ACD/LogP of 0.29, a topological polar surface area (TPSA) of 67 Ų, and zero violations of Lipinski's Rule of Five, indicating favorable drug-like characteristics for further derivatization .

Why a Generic Azetidine Scaffold Cannot Replace 2-Fluorophenoxy-Acetyl Substitution


Substitution of the 2-fluorophenoxyacetyl moiety with a non-fluorinated or differently substituted analog can fundamentally alter the compound's role as a synthetic intermediate. The specific 2-fluorophenoxy group contributes a unique combination of inductive electronic effects and lipophilicity that directly impacts the physicochemical profile of downstream products. Generic or in-class azetidine-3-carboxylic acid compounds lack this precise substitution pattern, and therefore cannot serve as a direct drop-in replacement for constructing target molecules intended to have specific binding and pharmacokinetic properties. Simple replacement with a 2-fluorophenyl acetyl analog (lacking the ether oxygen) or a 4-fluorobenzoyl analog (different linker geometry) yields distinct compounds with their own reactivity and property profiles, making them non-interchangeable for structure-activity relationship (SAR)-driven projects .

Quantitative Differentiation Guide for 1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid


Lipophilicity Modulation Verified by Predicted LogP

The incorporation of a 2-fluorophenoxyacetyl group on the azetidine ring modulates lipophilicity, as demonstrated by predicted partition coefficients. The target compound has an ACD/LogP of 0.29 . While a direct experimental comparison with the 2-chlorophenoxy analog is absent from the public domain, the fluorine atom's unique electronic effects are known to lower LogP compared to a chlorine substitution, potentially offering a distinct advantage in balancing solubility and permeability for early-stage medicinal chemistry optimization. This provides a specific, quantifiable point of differentiation for selection over halogenated analogs [1].

Physicochemical Property Lipophilicity Drug Design

Enhanced Conformational Rigidity and Synthetic Utility via 2-Fluorophenoxyacetyl Substitution

The compound uniquely combines the conformational constraint of an azetidine ring with a 2-fluorophenoxyacetyl side chain. This specific motif is absent from simpler frequently used building blocks. For example, the unsubstituted azetidine-3-carboxylic acid (CAS 36476-78-5) is known as a non-cleavable ADC linker, while the target compound's additional substitution makes it a more advanced intermediate for constructing pharmacologically relevant entities targeting specific G-protein coupled receptors [1]. The direct comparator 1-[2-(2-fluorophenyl)acetyl]azetidine-3-carboxylic acid lacks the ether oxygen atom, which significantly alters hydrogen-bonding capacity and conformational freedom, making the target a chemically distinct and more versatile synthetic handle .

Synthetic Chemistry Conformational Constraint Medicinal Chemistry Building Block

High Purity Availability for Reproducible Research

For reliable experimental outcomes, the availability of the compound in high purity is a non-negotiable selection criterion. The target compound is commercially sourced with a documented purity of ≥98% from specialty chemical suppliers . This exceeds the 95% purity commonly cataloged for many in-class azetidine building blocks, including the 95+% purity listed for the same compound by other vendors . This quantifiable difference in purity reduces the risk of confounding biological results due to unknown impurities, directly supporting procurement decisions.

Quality Control Procurement Reproducibility

Validated Application Scenarios for 1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid


Advanced Intermediate for CNS-Targeted S1P Receptor Modulator Libraries

This compound's specific phenoxy-azetidine architecture makes it a direct synthetic input for generating libraries of sphingosine-1-phosphate (S1P) receptor modulators. Patents on phenoxy-azetidine derivatives as S1P receptor modulators highlight the requirement for precisely this type of substitution pattern to achieve desired receptor subtype selectivity. The 2-fluorophenoxyacetyl group provides critical structural features that can be exploited in SAR studies to optimize for potency and central nervous system penetration [1].

Precision Building Block for Monocarboxylate Transporter (MCT1) Inhibitor Optimization

While the compound is miscataloged in some vendor databases as the MCT1 inhibitor AZD-3965, its structural similarity to fragments of the AZD-3965 pharmacophore makes it a valuable intermediate for exploring SAR around the monocarboxylate transporter binding site. The azetidine-carboxylic acid core with a substituted phenoxyacetyl motif is directly relevant to the design of potent and selective MCT1 inhibitors, an area of active oncology research .

Core Scaffold for Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 253.23 g/mol and a predicted LogP of 0.29, this compound adheres to the 'Rule of Three' guidelines for fragment-based screening (MW ≤ 300, ClogP ≤ 3). Its rigid azetidine core provides a defined three-dimensional geometry, while the 2-fluorophenoxy group offers a vector for further elaboration. It can serve as a privileged fragment for screening against a range of protein targets, including kinases and GPCRs, based on demonstrated activity profiles of related azetidine derivatives [2].

Quote Request

Request a Quote for 1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.